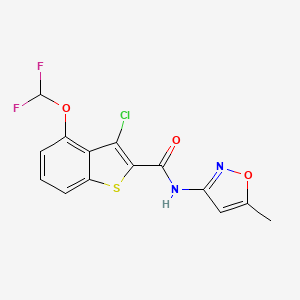![molecular formula C10H10F3N5O4 B10946755 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10946755.png)
1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(3-nitro-1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex organic compound characterized by its unique structure, which includes both hydroxy and nitro functional groups attached to pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the hydroxy and nitro groups. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group results in amines. Substitution reactions can introduce various functional groups onto the pyrazole rings, leading to a wide range of derivatives.
Scientific Research Applications
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activities, receptor functions, and signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: A related compound with similar structural features but lacking the nitro group.
3-Nitro-1H-pyrazole: Another related compound that contains the nitro group but lacks the hydroxy and trifluoromethyl groups.
Uniqueness
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-(3-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of both hydroxy and nitro groups attached to pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H10F3N5O4 |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-3-(3-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C10H10F3N5O4/c11-10(12,13)9(20)3-4-14-17(9)8(19)2-6-16-5-1-7(15-16)18(21)22/h1,4-5,20H,2-3,6H2 |
InChI Key |
WPKBIGCLQFPYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)CCN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


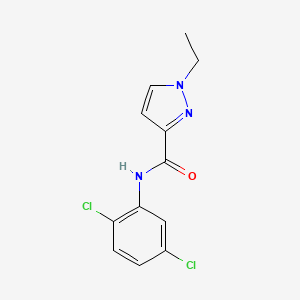
![5-(2,4-dichlorophenyl)-N-[4-(difluoromethoxy)-3-ethoxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10946683.png)
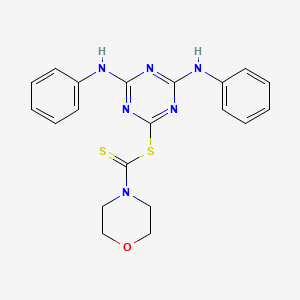
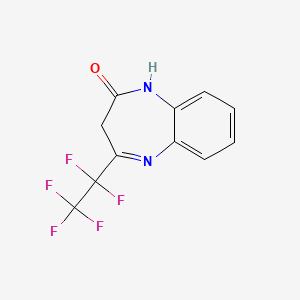
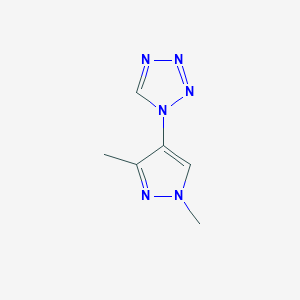
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10946717.png)
![3-Chloro-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10946719.png)
![2-(3-chloro-1-benzothiophen-2-yl)-5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10946727.png)
![6-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946737.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10946743.png)
![N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B10946744.png)
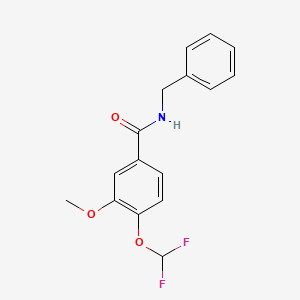
![N-(2,6-dichlorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10946752.png)
